5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19N7O and its molecular weight is 373.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
5-Methyl-N-((1-Methyl-3-(Pyrazin-2-yl)-1H-Pyrazol-5-yl)methyl)-1-Phenyl-1H-Pyrazole-4-Carboxamide and its derivatives have been extensively studied for their synthesis and structural characterization. Hassan, Hafez, and Osman (2014) explored the synthesis of similar pyrazole and pyrimidine derivatives, focusing on their structural properties using spectral data like IR, MS, 1H-NMR, and 13C-NMR. These compounds were synthesized through reactions involving hydrazine hydrate in ethanol and other reactants, highlighting their complex chemical nature (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
Research into the cytotoxic properties of pyrazole derivatives has been conducted to understand their potential as anticancer agents. A study by Martins et al. (2002) synthesized similar compounds and evaluated their cytotoxic activities, indicating potential applications in cancer research (Martins et al., 2002).
Inhibitory Properties
Li et al. (2008) investigated the herbicidal activity of pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, which share a structural similarity with the compound . Their research showed that these compounds could inhibit protoporphyrinogen oxidase, a key enzyme in plant metabolism, suggesting potential applications in agriculture (Li et al., 2008).
Antimycobacterial Activity
The antimycobacterial properties of related compounds, specifically N-phenylpyrazine-2-carboxamides, were studied by Zítko et al. (2013). They discovered that these compounds showed significant activity against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment (Zítko et al., 2013).
Bacteriocidal and Pesticidal Activities
Hu et al. (2011) reported the microwave-assisted synthesis of tetrazolyl pyrazole amides, similar to the compound . These compounds exhibited bacteriocidal, pesticidal, herbicidal, and antimicrobial activities, showcasing their broad-spectrum utility in different fields of research (Hu et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been known to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
5-methyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-14-17(12-24-27(14)15-6-4-3-5-7-15)20(28)23-11-16-10-18(25-26(16)2)19-13-21-8-9-22-19/h3-10,12-13H,11H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMQNYBFKOZIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=NN3C)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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